molecular formula C22H30N4O3 B13360634 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B13360634
M. Wt: 398.5 g/mol
InChI Key: FEJBZOHEAWQSDL-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring, a piperidine ring, and a dihydropyridine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridine ring, the introduction of the piperidine ring, and the attachment of the pyridine moiety. Common synthetic routes may involve:

    Cyclization reactions: to form the dihydropyridine ring.

    Nucleophilic substitution reactions: to introduce the piperidine ring.

    Coupling reactions: to attach the pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution at the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alkoxides.

Major Products

    Oxidation: Formation of a pyridine derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to receptors: Interact with specific receptors in biological systems.

    Inhibit enzymes: Act as an inhibitor of certain enzymes.

    Modulate pathways: Influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-2-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide
  • 1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-4-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide

Uniqueness

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H30N4O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyridine-3-carboxamide

InChI

InChI=1S/C22H30N4O3/c1-16-13-17(2)26(11-12-29-3)22(28)20(16)21(27)24-19-6-9-25(10-7-19)15-18-5-4-8-23-14-18/h4-5,8,13-14,19H,6-7,9-12,15H2,1-3H3,(H,24,27)

InChI Key

FEJBZOHEAWQSDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2CCN(CC2)CC3=CN=CC=C3)C

Origin of Product

United States

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